O-CBZ-L-チロシン

概要

説明

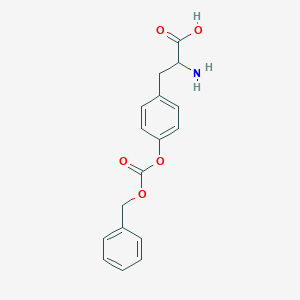

O-CBZ-L-Tyrosine, also known as O-carbobenzyloxy-L-tyrosine, is a derivative of the amino acid tyrosine. It is characterized by the presence of a carbobenzyloxy (CBZ) protecting group attached to the hydroxyl group of the tyrosine molecule. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biochemicals.

科学的研究の応用

Chemical Synthesis

Peptide Synthesis

O-CBZ-L-Tyrosine is primarily utilized as a building block in peptide synthesis. The carbobenzoxy group protects the amino group, allowing for selective reactions while preventing unwanted side reactions. This characteristic enables researchers to create peptides with specific sequences efficiently.

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₅NO₃ |

| Role in Synthesis | Protected amino acid for peptide formation |

| Protecting Groups | Carbobenzoxy (Cbz) on the amino group |

The selective cleavage of the benzyl ester under mild conditions allows for further modifications and elongation of peptide chains, making O-CBZ-L-Tyrosine a versatile tool in organic synthesis .

Biologically Active Molecules

O-CBZ-L-Tyrosine serves as a precursor for synthesizing various biologically active compounds. Its derivatives are investigated for potential therapeutic effects due to their structural similarity to neurotransmitters and hormones derived from tyrosine .

Biological Research

Protein Studies

In biological research, O-CBZ-L-Tyrosine is employed to study protein structure and function. By incorporating this compound into proteins, researchers can investigate protein-protein interactions and cellular processes, enhancing our understanding of biological mechanisms .

Neurotransmitter Synthesis

Tyrosine is a precursor for catecholamines (dopamine, norepinephrine, epinephrine), which are critical neurotransmitters. Studies have shown that supplementation with tyrosine can enhance neurotransmitter synthesis during stress, suggesting potential applications in stress management and cognitive enhancement .

Medical Applications

Drug Development

O-CBZ-L-Tyrosine is used in the synthesis of peptide-based drugs. Its ability to stabilize amino acids during synthesis makes it valuable in developing new pharmaceuticals targeting various diseases .

Potential Therapeutic Effects

Research indicates that tyrosine supplementation may have protective effects against stress-induced behavioral changes and cardiovascular responses. For instance, studies involving animal models have demonstrated that tyrosine can mitigate the adverse effects of acute stress by preventing catecholamine depletion . This suggests potential applications in treating stress-related disorders.

Case Studies

Stress Response Studies

A notable study examined the effects of dietary tyrosine on stressed rats. The results indicated that tyrosine administration protected against behavioral inhibition caused by stressors, highlighting its potential as a performance-enhancing agent under acute stress conditions .

Pharmacokinetic Investigations

Research into the pharmacokinetics of O-CBZ-L-Tyrosine derivatives has shown promising results regarding their absorption and distribution in biological systems. These studies are crucial for understanding how these compounds can be effectively utilized in therapeutic settings .

作用機序

Target of Action

O-CBZ-L-Tyrosine is a derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in cells . It serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The primary targets of O-CBZ-L-Tyrosine are likely to be the same enzymes and pathways that interact with tyrosine.

Mode of Action

Tyrosine can undergo several types of derivatizations, including deamination via l-amino acid deaminases (l-AADs), elimination catalyzed by tyrosine ammonia lyase (TAL), and α-amino shifting . O-CBZ-L-Tyrosine, having a carbobenzyloxy (CBZ) protecting group, might interact differently with these enzymes compared to tyrosine.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is also a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

Tyrosine kinase inhibitors, which are structurally similar, are known to have moderate absorption rates after oral administration, with peak plasma concentrations occurring several hours post-dose . They are extensively distributed in human tissues, including tumour tissues, and are primarily eliminated by biotransformation . The excretion of unchanged tyrosine kinase inhibitors and their metabolites occurs predominantly in the faeces .

Result of Action

Tyrosine derivatives are known to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .

Action Environment

Bacterial tyrosinases, which may interact with O-CBZ-L-Tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .

生化学分析

Biochemical Properties

O-CBZ-L-Tyrosine plays a role in various biochemical reactions. As a derivative of tyrosine, it is involved in tyrosine metabolism, which is a crucial pathway in many biological processes

Cellular Effects

Tyrosine, the parent compound, is known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The exact molecular mechanism of action of O-CBZ-L-Tyrosine is not well-defined. Tyrosine and its derivatives are known to interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Studies have shown that tyrosine supplementation can impact psychophysiological parameters over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of O-CBZ-L-Tyrosine in animal models. It has been suggested that O-CBZ-L-Tyrosine can improve biological efficiency in an animal model of multiple sclerosis .

Metabolic Pathways

O-CBZ-L-Tyrosine is involved in the metabolic pathway of tyrosine Tyrosine metabolism is a complex process involving various enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-CBZ-L-Tyrosine typically involves the protection of the hydroxyl group of L-tyrosine with a CBZ group. The process begins with the reaction of L-tyrosine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of O-CBZ-L-Tyrosine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions: O-CBZ-L-Tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The CBZ protecting group can be removed through hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used for deprotection.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: L-Tyrosine and benzyl alcohol.

Substitution: Various substituted tyrosine derivatives.

類似化合物との比較

N-CBZ-L-Tyrosine: Similar to O-CBZ-L-Tyrosine but with the CBZ group attached to the amino group instead of the hydroxyl group.

O-Boc-L-Tyrosine: Uses a tert-butoxycarbonyl (Boc) group for protection instead of CBZ.

O-Fmoc-L-Tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness: O-CBZ-L-Tyrosine is unique due to its specific protection of the hydroxyl group, which allows for selective reactions at other functional groups. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial.

生物活性

O-CBZ-L-Tyrosine (also known as O-Carboxybenzyl-L-Tyrosine) is a derivative of the amino acid L-tyrosine, which plays a critical role in various biological processes, including neurotransmitter synthesis and protein production. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of O-CBZ-L-Tyrosine, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

O-CBZ-L-Tyrosine is characterized by the presence of a carboxybenzyl (CBZ) protecting group on the hydroxyl group of L-tyrosine. Its chemical formula is , with a molecular weight of 313.32 g/mol. The presence of the CBZ group enhances the stability and solubility of the compound, making it suitable for various biochemical applications.

1. Catecholamine Synthesis

O-CBZ-L-Tyrosine serves as a precursor in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to dopamine. Studies indicate that increased availability of L-tyrosine can elevate catecholamine levels in specific brain regions, influencing mood and cognitive functions .

2. Neuroprotective Effects

Research has shown that compounds related to L-tyrosine can exert neuroprotective effects against oxidative stress. For instance, O-CBZ-L-Tyrosine may help mitigate neuronal damage by enhancing antioxidant defenses and reducing neuroinflammation .

Table 1: Summary of Biological Activities

Case Study 1: L-Tyrosine and Cognitive Performance

A study investigated the effects of L-tyrosine on cognitive performance under stress conditions. Participants who received L-tyrosine showed improved cognitive flexibility and working memory compared to those who did not receive supplementation. This suggests that O-CBZ-L-Tyrosine could be beneficial in enhancing cognitive functions during stressful situations .

Case Study 2: Neuroprotection in Animal Models

In animal models subjected to neurotoxic agents, administration of O-CBZ-L-Tyrosine was associated with reduced neuronal loss and improved behavioral outcomes. These findings support its potential as a neuroprotective agent .

Synthesis and Applications

O-CBZ-L-Tyrosine can be synthesized through various methods, including protecting the hydroxyl group of L-tyrosine with a CBZ group using standard organic chemistry techniques. This compound is utilized in peptide synthesis and as a building block for more complex molecules in medicinal chemistry.

特性

IUPAC Name |

2-amino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c18-15(16(19)20)10-12-6-8-14(9-7-12)23-17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTCGTXQJMMYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21106-04-7 | |

| Record name | NSC88500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。